N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide
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Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-(4-methoxyphenyl)acetamide, also known as MP-10, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. MP-10 belongs to the class of compounds known as piperidinyl-phenylacetamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Scientific Research Applications
Green Synthesis Applications
Zhang Qun-feng's research presents a novel catalytic hydrogenation method for synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes production. This process utilizes a Pd/C catalyst, offering high activity, selectivity, and stability in methanol and water, significantly improving the green synthesis pathway by reducing the need for iron powder reduction (Zhang Qun-feng, 2008).
Herbicide Metabolism
Coleman et al. have studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes. Their research sheds light on the complex metabolic pathways leading to carcinogenicity in rats and identifies important metabolites involved in this process (Coleman et al., 2000).
Antimicrobial Agents
A study by Debnath and Ganguly on a series of synthesized acetamide derivatives, including N-(3-methoxyphenyl) acetamide compounds, demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, highlighting the potential of these compounds as antimicrobial agents (Debnath & Ganguly, 2015).
Structural Studies
Kalita and Baruah's work on the spatial orientations of amide derivatives in anion coordination reveals insights into the geometric configurations of such compounds, offering a foundation for understanding their interactions and functions at the molecular level (Kalita & Baruah, 2010).
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-17-9-6-15(7-10-17)13-20(24)22-16-8-11-18(19(14-16)27-2)23-12-4-3-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJFZNOBFRYKDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(4-methoxyphenyl)acetamide |
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